

In-Depth Technical Guide: 4-Fluoro-2-(trifluoromethyl)benzyl bromide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-2-(trifluoromethyl)benzyl bromide

Cat. No.: B1302112

[Get Quote](#)

CAS Number: 206860-48-2

This technical guide provides a comprehensive overview of **4-Fluoro-2-(trifluoromethyl)benzyl bromide**, a key building block in modern medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, reactivity, and applications.

Chemical and Physical Properties

4-Fluoro-2-(trifluoromethyl)benzyl bromide is a substituted toluene derivative valued for its role in introducing the 4-fluoro-2-(trifluoromethyl)benzyl moiety into molecular structures. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring significantly influences the physicochemical properties of the parent molecule and any subsequent derivatives. These groups can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **4-Fluoro-2-(trifluoromethyl)benzyl bromide**

Property	Value
CAS Number	206860-48-2
Molecular Formula	C ₈ H ₅ BrF ₄
Molecular Weight	257.03 g/mol [1]
Appearance	Colorless to light yellow liquid [1]
Boiling Point	141 °C [1]
Density	1.68 g/mL [1]
Refractive Index	n _{20/D} 1.48 [1]
Purity	≥97% (GC) [1]
Synonyms	1-(Bromomethyl)-4-fluoro-2-(trifluoromethyl)benzene [1]

Synthesis and Reactivity

The synthesis of **4-Fluoro-2-(trifluoromethyl)benzyl bromide** typically proceeds via a two-step process starting from 4-fluoro-2-(trifluoromethyl)benzaldehyde. The aldehyde is first reduced to the corresponding benzyl alcohol, which is then converted to the benzyl bromide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol

A representative procedure for the reduction of the corresponding benzaldehyde to 4-Fluoro-2-(trifluoromethyl)benzyl alcohol is as follows:

- To a solution of 4-fluoro-2-(trifluoromethyl)benzaldehyde in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride (NaBH₄) is added portion-wise.
- The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- The reaction is then quenched by the slow addition of water.

- The product is extracted with an organic solvent like ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)benzyl alcohol.[\[1\]](#)

Step 2: Synthesis of **4-Fluoro-2-(trifluoromethyl)benzyl bromide**

The conversion of 4-Fluoro-2-(trifluoromethyl)benzyl alcohol to the corresponding bromide is a standard transformation. A common and effective method involves the use of phosphorus tribromide (PBr_3).[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), 4-Fluoro-2-(trifluoromethyl)benzyl alcohol is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether.
- The solution is cooled to 0 °C in an ice bath.
- Phosphorus tribromide (PBr_3), typically in a slight excess (e.g., 1.1-1.3 equivalents), is added dropwise to the stirred solution.
- The reaction mixture is allowed to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warmed to room temperature, with the progress monitored by TLC.
- Upon completion, the reaction is carefully quenched by pouring it into ice-water.
- The aqueous layer is extracted with the same organic solvent. The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution and brine to neutralize any remaining acid and remove salts.
- The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude **4-Fluoro-2-(trifluoromethyl)benzyl bromide**.
- If necessary, the product can be further purified by vacuum distillation or column chromatography.

Reactivity

4-Fluoro-2-(trifluoromethyl)benzyl bromide is an excellent electrophile for nucleophilic substitution reactions. The bromide is a good leaving group, and the benzylic carbon is activated towards nucleophilic attack. This reactivity makes it a versatile reagent for attaching the 4-fluoro-2-(trifluoromethyl)benzyl group to a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine-containing moieties is a widely used strategy in modern drug design to enhance the pharmacological profile of lead compounds.[\[2\]](#)[\[5\]](#)[\[6\]](#) The 4-fluoro-2-(trifluoromethyl)benzyl group, introduced via **4-Fluoro-2-(trifluoromethyl)benzyl bromide**, can improve a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[\[2\]](#)[\[3\]](#)[\[4\]](#)

This building block is particularly relevant in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators, two important classes of therapeutic agents.[\[5\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Role in Kinase Inhibitor Synthesis

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[\[5\]](#)[\[16\]](#) The 4-fluoro-2-(trifluoromethyl)benzyl moiety can be incorporated into kinase inhibitor scaffolds to improve their potency and selectivity. For example, it can be used to synthesize compounds that target the ATP-binding site of kinases, with the fluorinated group contributing to favorable interactions within the pocket.

Figure 1: G Protein-Coupled Receptor (GPCR) Signaling Pathway

Role in GPCR Modulator Synthesis

GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) Allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, offer a promising approach for fine-tuning GPCR activity. **4-Fluoro-2-(trifluoromethyl)benzyl bromide** can be used to synthesize

such modulators, where the introduced chemical group can influence the conformational state of the receptor and thereby modulate its signaling.

Experimental Workflow in Medicinal Chemistry

The use of **4-Fluoro-2-(trifluoromethyl)benzyl bromide** in a medicinal chemistry workflow often involves a scaffold hopping strategy. This approach aims to identify novel chemical scaffolds with improved properties while maintaining or enhancing biological activity.

Figure 2: Medicinal Chemistry Workflow Using Scaffold Hopping

This workflow illustrates how a fluorinated building block like **4-Fluoro-2-(trifluoromethyl)benzyl bromide** is used to generate new chemical entities with potentially improved drug-like properties.[12][22]

Safety and Handling

4-Fluoro-2-(trifluoromethyl)benzyl bromide is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

In conclusion, **4-Fluoro-2-(trifluoromethyl)benzyl bromide** is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of fluorine and trifluoromethyl substituents provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to the development of more effective and safer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoro-2-(trifluoromethyl)benzyl alcohol [oakwoodchemical.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. youtube.com [youtube.com]
- 11. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 12. doc.ic.ac.uk [doc.ic.ac.uk]
- 13. Nucleophilic fluorine substitution reaction of α -carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nucleophilic fluorine substitution reaction of α -carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. digibug.ugr.es [digibug.ugr.es]
- 17. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. Intracellular GPCR modulators enable precision pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [In-Depth Technical Guide: 4-Fluoro-2-(trifluoromethyl)benzyl bromide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302112#4-fluoro-2-trifluoromethyl-benzyl-bromide-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com